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Compound of Interest

Compound Name: Acetamide,N-(cyclooctylmethyl)-

Cat. No.: B13821023

Get Quote

Technical Monograph: N-
(cyclooctylmethyl)acetamide
Chemical Identity & Digital Representation
N-(cyclooctylmethyl)acetamide is a secondary amide featuring a cyclooctane ring linked via a

methylene spacer to an acetamide group. This structure combines the conformational flexibility

of an eight-membered ring with the hydrogen-bonding capability of the amide functionality.
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Identifier Type String / Value

IUPAC Name N-(cyclooctylmethyl)acetamide

Molecular Formula

Molecular Weight 183.29 g/mol

SMILES CC(=O)NCC1CCCCCCC1

InChI String
InChI=1S/C11H21NO/c1-11(13)12-9-10-7-5-3-

2-4-6-8-10/h10H,2-9H2,1H3,(H,12,13)

InChIKey
KIDTYZALXZMJQA-UHFFFAOYSA-N

(Calculated)

Structural Visualization (DOT)
The following diagram illustrates the connectivity logic used to derive the SMILES and InChI

strings.

Figure 1: Structural segmentation of N-(cyclooctylmethyl)acetamide.
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Physicochemical Profile (Predicted)
The cyclooctyl moiety significantly alters the physicochemical landscape compared to smaller

cycloalkyl analogs (e.g., cyclohexyl). The eight-membered ring introduces higher lipophilicity

and unique conformational dynamics (boat-chair interconversions).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b13821023/docs?utm_src=pdf-body-img#n-cyclooctylmethyl-acetamide-smiles-and-inchi-key-string
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13821023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Est.)
Significance in Drug
Design

LogP (Octanol/Water) 2.1 – 2.4

Moderate lipophilicity; suitable

for crossing blood-brain barrier

(BBB) or filling hydrophobic

pockets.

Topological Polar Surface Area

(TPSA)
~29.1 Å²

Low TPSA suggests good

membrane permeability;

dominated by the amide group.

H-Bond Donors 1
The amide -NH- acts as a

donor.

H-Bond Acceptors 1
The carbonyl oxygen acts as

an acceptor.

Rotatable Bonds 2

The

and

bonds allow orientational

flexibility.

Synthetic Methodology
Rationale
The synthesis follows a standard nucleophilic acyl substitution. Cyclooctanemethanamine (the

nucleophile) attacks acetic anhydride (the electrophile). This route is preferred over acetyl

chloride for its milder conditions and easier workup, avoiding the generation of HCl gas.

Reagents & Materials[1][4]
Precursor: Cyclooctanemethanamine (CAS: 22765-51-1 or synthesized via nitrile reduction).

Acylating Agent: Acetic Anhydride (

).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.gauthmath.com/solution/1805602895327237/What-is-the-product-of-reaction-when-amine-is-treated-with-acetic-anhydride-a-Ac
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13821023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge acetic acid.

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Protocol
Preparation: In a flame-dried round-bottom flask, dissolve cyclooctanemethanamine (1.0

equiv) in anhydrous DCM (0.1 M concentration).

Base Addition: Add Triethylamine (1.2 equiv) and cool the solution to 0°C using an ice bath.

Acylation: Dropwise add Acetic Anhydride (1.1 equiv) over 10 minutes. The reaction is

exothermic; maintain temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

Monitor via TLC (System: 50% EtOAc/Hexanes).

Quench & Workup:

Quench with saturated aqueous

to neutralize excess acid.

Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by

Brine.

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0-40%

EtOAc in Hexanes).

Reaction Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13821023?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Acylation workflow for the synthesis of the target amide.
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Medicinal Chemistry Applications
The "Lipophilic Clamp" Effect
The cyclooctyl ring is distinct from cyclohexyl or phenyl rings due to its conformational flexibility.

It can adopt various conformations (boat-chair, crown) to fit into hydrophobic pockets that are

too large for a cyclohexyl group but too sterically constrained for a linear alkyl chain.

Hydrophobic Space Filling: In enzymes with large, greasy binding pockets (e.g., certain

GPCRs or lipases), the cyclooctyl group acts as a "bulk filler," displacing water and

increasing binding affinity through entropy-driven hydrophobic effects.

Metabolic Stability: Unlike linear octyl chains, the cyclooctyl ring is sterically hindered,

potentially slowing down oxidative metabolism (CYP450) at the ring carbons compared to

terminal methyl oxidation in linear chains.
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Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signals confirm

the structure:

1H NMR (CDCl3): Look for the multiplet of the cyclooctyl ring protons (

1.2–1.8 ppm, ~15H), the doublet of the methylene linker (

~3.1 ppm), and the singlet of the acetyl methyl group (

~2.0 ppm).

LC-MS: A clean peak with

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13821023/docs#n-cyclooctylmethyl-acetamide-
smiles-and-inchi-key-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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